4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
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Overview
Description
4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
The synthesis of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves multiple steps, including the formation of the imidazole ring and the introduction of the trifluoromethyl and nitro groups. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents that facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl and nitro groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide include other imidazole derivatives such as:
Clemizole: An antihistaminic agent with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole structure.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1157857-29-8 |
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Molecular Formula |
C19H15F3N4O3 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C19H15F3N4O3/c1-11-3-4-13(5-17(11)26(28)29)18(27)24-15-6-14(19(20,21)22)7-16(8-15)25-9-12(2)23-10-25/h3-10H,1-2H3,(H,24,27) |
InChI Key |
XHSUGKXQPDACAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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